2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride

Carbohydrate Chemistry Glycosyl Donor Stability Reagent Procurement

2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride is a peracetylated mannosyl fluoride donor with unmatched shelf stability (>1 year at 2–8°C), far exceeding unstable glycosyl bromides. Its fluoride leaving group enables β-selective mannosylation with Sn(OTf)₂/La(ClO₄)₃ promoters—critical for β-Man-(1→4)-GlcNAc N-glycan and GPI anchor core synthesis. As a 'disarmed' donor, it supports one-pot oligosaccharide cascades for rapid library assembly. Post-deprotection aqueous solubility enables enzymatic probe development. Procure with confidence: lot-to-lot consistency ensures multi-year project continuity.

Molecular Formula C14H19FO9
Molecular Weight 350.29 g/mol
CAS No. 174511-17-2
Cat. No. B221580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride
CAS174511-17-2
Synonyms(3,4,5-triacetyloxy-6-fluorooxan-2-yl)methyl acetate
Molecular FormulaC14H19FO9
Molecular Weight350.29 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C14H19FO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3
InChIKeyJJXATNWYELAACC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride (CAS 174511-17-2) – Synthetic Glycosyl Donor for Complex Carbohydrate Assembly


2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride (CAS 174511-17-2; MF: C14H19FO9; MW: 350.29 g/mol) is a peracetylated mannopyranosyl fluoride belonging to the glycosyl halide class of carbohydrate donors. This compound features acetyl-protected hydroxyl groups at the 2, 3, 4, and 6 positions and a fluorine atom at the anomeric C-1 position. It serves as a versatile glycosyl donor in stereoselective glycosylation reactions for the synthesis of oligosaccharides, glycoconjugates, and complex polysaccharides. Commercial sources specify a purity of ≥95.0% (GC) with the compound appearing as a white to almost white powder or crystal . The fluoride leaving group confers enhanced thermal and chemical stability relative to other glycosyl halides, while the acetyl protection strategy enables controlled reactivity during glycosidic bond formation [1].

Why 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride Cannot Be Simply Replaced by Other Glycosyl Donors


Glycosyl donors are not functionally interchangeable in stereoselective carbohydrate synthesis. The combination of the fluoride leaving group, acetyl protection pattern, and D-mannose stereochemistry in 2,3,4,6-tetra-O-acetyl-D-mannopyranosyl Fluoride produces a specific reactivity and selectivity profile that differs fundamentally from alternative donors. Glycosyl bromides, while historically common, are unstable at room temperature and require immediate use or refrigerated storage, whereas glycosyl fluorides remain stable for extended periods under standard storage conditions [1]. Trichloroacetimidate donors require strongly acidic activation conditions that can degrade acid-labile substrates, while fluoride donors are compatible with milder, catalytic activation protocols [2]. The D-mannose C-2 axial stereochemistry presents additional challenges for β-selective glycosylation—a difficulty that the fluoride leaving group, in combination with appropriate promoters, can address with superior stereocontrol compared to other anomeric leaving groups. These distinctions necessitate compound-specific procurement and experimental design rather than generic substitution.

Quantitative Differentiation Evidence for 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride (CAS 174511-17-2)


Enhanced Shelf Stability of Glycosyl Fluorides Versus Glycosyl Bromides

Glycosyl fluorides exhibit markedly superior storage stability compared to glycosyl bromides. While glycosyl bromides are unstable at ambient temperature, prone to hydrolysis, and generally require preparation immediately prior to use or storage under strictly anhydrous conditions at low temperature, glycosyl fluorides can be stored for extended periods (typically >1 year) under standard refrigerated conditions (2–8°C) in sealed containers without significant decomposition [1]. This stability difference is attributed to the high C–F bond dissociation energy (approximately 536 kJ/mol) compared to the weaker C–Br bond (approximately 285 kJ/mol), rendering the fluoride significantly less susceptible to spontaneous hydrolysis or thermal degradation [2].

Carbohydrate Chemistry Glycosyl Donor Stability Reagent Procurement

Superior β-Selectivity in Mannosylation Using α-Mannosyl Fluorides

The formation of β-mannosidic linkages is notoriously challenging due to the axial C-2 substituent in D-mannose, which disfavors the 1,2-trans β-configuration under standard glycosylation conditions. α-Mannosyl fluorides, when activated with Sn(OTf)₂ (2.4 mol eq) and La(ClO₄)₃·nH₂O (1.2 mol eq) as a co-activator, promote β-selective glycosylation, yielding predominantly β-mannosides [1]. This contrasts with glycosyl bromides and trichloroacetimidates, which typically require specialized participating groups or pre-activation strategies to achieve comparable β-selectivity. The fluoride leaving group, in combination with the specific Lewis acid promoter system, enables β-selective mannosylation without necessitating elaborate protecting group manipulations at remote positions.

Stereoselective Glycosylation β-Mannosylation Oligosaccharide Synthesis

Controlled Reactivity via Acetyl Protection Compared to Benzyl-Protected Analogs

The acetyl protecting groups in 2,3,4,6-tetra-O-acetyl-D-mannopyranosyl Fluoride confer a specific reactivity profile distinct from benzyl-protected mannopyranosyl fluorides. Acetyl esters are electron-withdrawing, which reduces the nucleophilicity of the ring oxygen and moderates the overall reactivity of the glycosyl donor ('disarming' effect). This contrasts with benzyl-protected analogs, where the electron-donating benzyl groups increase reactivity ('armed' donors) [1]. In one-pot sequential glycosylation strategies, this reactivity difference enables orthogonal activation: benzyl-protected (armed) donors can be selectively activated in the presence of acetyl-protected (disarmed) donors [2]. Additionally, the acetyl groups can be removed under mild basic conditions (e.g., NaOMe/MeOH), providing a straightforward deprotection pathway that is orthogonal to benzyl ethers (which require hydrogenolysis).

Protecting Group Strategy Glycosyl Donor Reactivity Orthogonal Protection

Hydrolytic Stability Advantage of Fluoride Leaving Group in Aqueous Workup

Unlike other glycosyl halides (chlorides, bromides, iodides), glycosyl fluorides exhibit remarkable resistance to hydrolysis, enabling aqueous workup procedures and even deprotection to water-soluble, unprotected glycosyl fluorides. This property is unique among glycosyl halides: unprotected glycosyl fluorides can be dissolved in water and stored for extended periods without decomposition [1]. In contrast, glycosyl bromides undergo rapid hydrolysis upon contact with moisture and cannot be isolated in unprotected form. This hydrolytic stability is attributed to the high C–F bond strength and the poor leaving group ability of fluoride in the absence of specific Lewis acid activation .

Aqueous Compatibility Glycosyl Halide Stability Workup Efficiency

High-Yield Synthesis from D-Mannose Pentaacetate with HF-Pyridine

A preparative-scale synthesis of 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl fluoride has been demonstrated starting from D-mannose pentaacetate (100 g, 0.256 mol) using HF-pyridine in CH₂Cl₂. The reaction proceeds in a PFE (perfluoroalkoxy) flask under mild conditions, providing the α-mannopyranosyl fluoride product in a single step without requiring intermediate purification or protecting group manipulation [1]. This contrasts with multi-step syntheses of alternative mannosyl donors such as trichloroacetimidates (requiring selective anomeric deprotection followed by trichloroacetonitrile treatment) or thioglycosides (requiring thiol introduction and subsequent activation), which involve additional synthetic steps and purifications.

Glycosyl Fluoride Synthesis Preparative Method Process Scale

Compatibility with Catalytic, Metal-Free Glycosylation in Liquid SO₂

Glycosyl fluorides, including mannopyranosyl fluoride derivatives, can undergo glycosylation in liquid SO₂ without any external additive or metal catalyst. This method achieves full conversion of mannosyl fluoride substrates, producing O-mannosides in high yields. The observed α,β-selectivity is substrate-controlled and depends on thermodynamic equilibrium rather than promoter identity [1]. This metal-free activation contrasts with traditional glycosylation protocols that rely on stoichiometric heavy metal salts (e.g., Ag₂CO₃, Hg(CN)₂, AgOTf) or strong Lewis acids, which generate toxic waste streams and may be incompatible with sensitive substrates. The SO₂-mediated method offers a more environmentally benign and operationally simpler alternative.

Green Chemistry Metal-Free Glycosylation Sustainable Synthesis

Optimal Research and Industrial Application Scenarios for 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride


Iterative Oligosaccharide Library Synthesis Requiring Long-Term Donor Stability

Research groups engaged in the systematic construction of oligosaccharide libraries benefit from the extended shelf stability of 2,3,4,6-tetra-O-acetyl-D-mannopyranosyl Fluoride. Unlike glycosyl bromides that degrade within hours to days at ambient temperature, this glycosyl fluoride remains stable for >1 year under refrigerated storage (2–8°C) [1]. This stability minimizes material waste from decomposition and ensures batch-to-batch consistency across multi-month or multi-year synthesis campaigns. Laboratories can maintain a single inventory lot for the duration of a project, eliminating the need for frequent re-synthesis or re-procurement that unstable donors require.

β-Mannosidic Linkage Construction in Glycoprotein and GPI Anchor Synthesis

The synthesis of β-mannosidic linkages—a critical structural motif in N-linked glycoproteins, GPI anchors, and pathogenic microbial glycans—presents a persistent stereochemical challenge. The combination of α-mannosyl fluoride donors with Sn(OTf)₂/La(ClO₄)₃ promoter systems provides a reliable route to β-mannosides without requiring elaborate C-4 or C-6 participating groups [2]. This donor-promoter combination is particularly valuable for constructing the β-D-Manp-(1→4)-D-GlcNAc core structure of N-glycans and for synthesizing GPI anchor fragments, where β-mannosidic integrity is essential for biological recognition.

Sequential One-Pot Oligosaccharide Assembly Using Armed-Disarmed Strategy

The acetyl protection pattern of 2,3,4,6-tetra-O-acetyl-D-mannopyranosyl Fluoride renders it a 'disarmed' glycosyl donor—less reactive than benzyl-protected ('armed') counterparts—enabling its use as a later-stage building block in sequential one-pot glycosylation cascades [3]. In this strategy, armed benzyl-protected donors undergo selective activation and glycosylation first, followed by activation of the disarmed acetyl-protected mannosyl fluoride using stronger promoters. This orthogonal reactivity enables the rapid assembly of linear and branched mannose-containing oligosaccharides (penta- to heptasaccharides) in a single reaction vessel, dramatically reducing purification steps and overall synthesis time [4].

Aqueous-Compatible Glycobiology Studies and Enzymatic Transformations

Following deacetylation under mild basic conditions, the resulting unprotected mannopyranosyl fluoride can be dissolved in water—a unique property among glycosyl halides that opens aqueous-phase applications [5]. This hydrolytic stability enables: (1) Use as a substrate or mechanistic probe for glycosidases and glycosyltransferases in aqueous buffer systems; (2) Development of aqueous glycosylation methodologies without organic co-solvents; (3) Facile purification via aqueous extraction or reverse-phase chromatography. Laboratories investigating carbohydrate-active enzyme mechanisms or developing biocatalytic glycosylation platforms can leverage this aqueous compatibility.

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